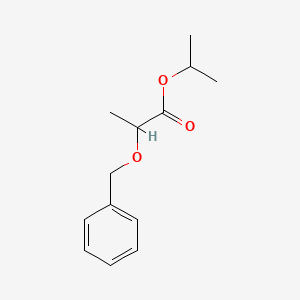

Propan-2-yl 2-(benzyloxy)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-phenylmethoxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-10(2)16-13(14)11(3)15-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSDGZJPMXZJSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Propan 2 Yl 2 Benzyloxy Propanoate and Its Precursors

Direct and Indirect Esterification Approaches for Propan-2-yl 2-(benzyloxy)propanoate

The formation of the ester linkage in this compound can be achieved through several esterification strategies, primarily categorized as direct or indirect methods.

Fischer Esterification Variants and Optimization

Fischer-Speier esterification is a classic and straightforward method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comorganic-chemistry.org In the context of this compound, this involves the direct reaction of 2-(benzyloxy)propanoic acid with isopropanol (B130326).

The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol (isopropanol) is typically used, or water is removed as it forms. masterorganicchemistry.comorganic-chemistry.org Common acid catalysts for this transformation include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol. organic-chemistry.org

Optimization of the Fischer esterification often involves exploring different catalysts and reaction conditions. For instance, studies on the esterification of propanoic acid have shown that increasing the molar ratio of alcohol to acid and raising the temperature can increase the reaction rate and yield. ceon.rsresearchgate.net In one study, the esterification of propanoic acid with 1-propanol (B7761284) reached a 96.9% yield at 65°C with a 1:10:0.20 molar ratio of acid to alcohol to catalyst. ceon.rsresearchgate.net The reactivity of the alcohol also plays a role, with a descending order of reactivity observed as: 1-butanol (B46404) > 1-propanol > ethanol (B145695) > 2-propanol. ceon.rsresearchgate.net

Table 1: Factors Influencing Fischer Esterification

| Parameter | Effect on Reaction | Reference |

| Catalyst | Lewis or Brønsted acids (e.g., H₂SO₄, p-TsOH) increase the electrophilicity of the carboxylic acid. | organic-chemistry.org |

| Reactant Ratio | An excess of the alcohol shifts the equilibrium towards the ester product. | masterorganicchemistry.comorganic-chemistry.org |

| Temperature | Higher temperatures generally increase the reaction rate and yield. | ceon.rsresearchgate.net |

| Water Removal | Removing water as it forms drives the equilibrium towards the products. | masterorganicchemistry.comorganic-chemistry.org |

| Alcohol Structure | The structure of the alcohol affects its reactivity. | ceon.rsresearchgate.net |

Transesterification Reactions for Structural Diversification

Transesterification is another valuable method for the synthesis of this compound. This process involves the reaction of an ester with an alcohol to form a different ester. For example, methyl 2-(benzyloxy)propanoate can be reacted with isopropanol in the presence of a catalyst to yield this compound and methanol.

This approach is particularly useful for structural diversification. Various catalysts can be employed for transesterification, including indium triiodide (InI₃), which has been shown to be effective under mild conditions. researchgate.net The use of such catalysts can lead to clean reactions with high yields. researchgate.net For instance, the transesterification of various esters with alcohols like iso-propyl alcohol proceeded smoothly to afford the desired products in high yields. researchgate.net

Asymmetric Synthesis of 2-(Benzyloxy)propanoic Acid and Derivatives

The chirality of this compound originates from its 2-(benzyloxy)propanoic acid precursor. Therefore, the asymmetric synthesis of this acid is crucial for obtaining the enantiomerically pure final product.

Enantioselective O-Benzylation of Lactic Acid Scaffolds

One of the primary routes to chiral 2-(benzyloxy)propanoic acid involves the O-benzylation of a chiral lactic acid derivative. For example, (R)-methyl lactate (B86563) can be used as a starting material. google.com The hydroxyl group of the lactate is benzylated using a benzyl (B1604629) halide (e.g., benzyl chloride or bromide) in the presence of a base. google.com A patented method describes the use of sodium tert-amylate in the reaction of R-methyl lactate with a benzyl halogen, which is noted for using readily available and cheaper raw materials and avoiding the formation of flammable gases. google.com Another approach involves the reaction of racemic methyl lactate with benzyl chloride in dimethylformamide (DMF) with sodium tert-butoxide to yield methyl 2-(benzyloxy)propanoate, which is then hydrolyzed.

Subsequent hydrolysis of the resulting ester, methyl 2-(benzyloxy)propanoate, under acidic or basic conditions yields the desired 2-(benzyloxy)propanoic acid. google.com This method allows for the transfer of the stereochemistry from the starting lactic acid to the final product.

Chiral Resolution and Derivatization Strategies

When a racemic mixture of 2-(benzyloxy)propanoic acid is synthesized, chiral resolution can be employed to separate the enantiomers. This technique often involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. For instance, racemic 2-(benzyloxy)propanoic acid can be resolved using a chiral amine like (S)-1-phenylethanamine. The (S)-enantiomer of the acid forms a diastereomeric salt with the (S)-amine, which can be selectively crystallized and then acidified to recover the pure (S)-2-(benzyloxy)propanoic acid.

Enzymatic resolution is another powerful technique. For example, the kinetic resolution of racemic 2-aryloxypropanoic acids can be achieved with high enantioselectivity using certain enzymes. researchgate.net

Utilization of Chiral Auxiliaries in Precursor Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. In the context of synthesizing precursors to this compound, lactic acid and its derivatives can themselves serve as effective chiral auxiliaries. acs.orgacs.org

For example, lactate esters can be used as chiral auxiliaries in diastereoselective reactions. acs.orgacs.org The synthesis of optically active 3-cyclohexene-1-carboxylic acid has been achieved through a Diels-Alder reaction where a lactic acid ester served as a chiral auxiliary. acs.orgacs.org Amides derived from (S)-lactic acid have also been used as chiral auxiliaries in the dynamic kinetic resolution of racemic ibuprofen, achieving good diastereomeric ratios. researchgate.net

In some strategies, a chiral auxiliary is attached to a prochiral substrate, a reaction is performed to create a new stereocenter, and then the auxiliary is removed. This approach has been used in the asymmetric alkylation of dispiroketal-protected S-lactic acid. researchgate.net Furthermore, L-lactate has been employed as a chiral auxiliary for the dynamic kinetic resolution of α-bromo esters in the asymmetric synthesis of α-amino acid derivatives.

Development of Novel Catalytic Systems for Benzyloxy-Propanoate Formation

The formation of the ether linkage in 2-(benzyloxy)propanoates is a critical step that has been the subject of significant research. Traditional methods often involve the use of strong bases and benzyl halides, which can lead to side reactions and the formation of impurities. To overcome these limitations, the development of novel catalytic systems has been a key area of focus.

One notable approach involves the use of acid catalysts. For instance, the benzylation of (S)-ethyl lactate has been successfully achieved using O-benzyl-2,2,2-trichloroacetimidate in the presence of a catalytic amount of trifluoromethanesulfonic acid. orgsyn.org This method provides the corresponding ethyl 2-(benzyloxy)propanoate in high yields. While this applies to the ethyl ester, the principle can be extended to the synthesis of the propan-2-yl ester.

Another avenue of research has been the exploration of heterogeneous catalysts to simplify product purification and catalyst recovery. Zeolite catalysts, such as ZSM-5, have shown promise in the selective synthesis of monobenzyl glyceryl ethers from glycerol (B35011) and benzyl alcohol, suggesting their potential applicability in the formation of other benzyloxy compounds. nih.gov The use of solid acid catalysts can offer advantages in terms of operational simplicity and reduced environmental impact.

Enzymatic catalysis, particularly with lipases, has also emerged as a powerful tool for the synthesis and resolution of chiral esters. mdpi.com Lipases can catalyze esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity under mild conditions. While direct reports on the lipase-catalyzed synthesis of this compound are scarce, the successful application of lipases in the kinetic resolution of related aryloxy-propan-2-yl acetates highlights their potential. mdpi.com For example, lipases from Pseudomonas fluorescens and Thermomyces lanuginosus have demonstrated high efficiency in the hydrolysis of related acetates. mdpi.com

The development of novel organometallic catalysts also presents a promising direction. Copper-catalyzed aerobic oxidation has been utilized for the synthesis of 3-(benzyloxy)imino-2-oxopropanoates, showcasing the potential of metal-catalyzed C-H functionalization in the synthesis of related structures. jst.go.jp

Table 1: Comparison of Catalytic Systems for the Formation of Benzyloxy-Propanoate Analogs

| Catalyst System | Precursors | Product | Yield | Reference |

|---|---|---|---|---|

| Trifluoromethanesulfonic acid | (S)-ethyl lactate, O-benzyl-2,2,2-trichloroacetimidate | (-)-(S)-Ethyl 2-(benzyloxy)propanoate | 90% | orgsyn.org |

| Sodium tert-amylate | R-methyl lactate, Benzyl halogen | (R)-2-(benzyloxy) methyl propionate (B1217596) | 87.6% | google.com |

| Zeolite ZSM-5 | Glycerol, Benzyl alcohol | 3-(benzyloxy)propane-1,2-diol | 86% | nih.gov |

| Lipase (B570770) from Pseudomonas fluorescens | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | (R)-1-(2,6-dimethylphenoxy)propan-2-ol | >99% ee, ~50% conversion | mdpi.com |

Note: This table presents data for analogous compounds due to the limited direct data available for this compound.

Advanced Purification Techniques and Yield Optimization in this compound Synthesis

The purification of this compound is crucial to obtain a product with high purity, which is essential for its intended applications. Common impurities in the synthesis include unreacted starting materials, by-products from side reactions, and residual catalyst.

Fractional distillation is a widely used technique for the purification of volatile esters like benzyloxy-propanoates. For instance, (-)-(S)-ethyl 2-(benzyloxy)propanoate has been purified by fractional distillation using a Vigreux column, yielding a product with high purity. orgsyn.org This method is effective in separating compounds with different boiling points.

Chromatographic techniques are also indispensable for the purification of benzyloxy-propanoates, especially for removing non-volatile impurities and for the separation of stereoisomers. Flash column chromatography is frequently employed for the purification of related compounds. jst.go.jpjst.go.jp For instance, in the synthesis of methyl 3-((benzyloxy)imino)-3-(naphthalen-2-yl)propanoate, flash column chromatography was used to obtain the purified product. jst.go.jp

Liquid-liquid extraction is a fundamental step in the work-up procedure to remove water-soluble impurities and catalysts. The crude reaction mixture is often diluted with an organic solvent and washed sequentially with water, an aqueous basic solution like sodium bicarbonate to remove acidic impurities, and finally with brine. orgsyn.org For example, after the synthesis of (-)-(S)-ethyl 2-(benzyloxy)propanoate, the work-up involves washing with water and saturated sodium bicarbonate solution. orgsyn.org The use of a separating funnel to remove aqueous layers containing unreacted acids and other water-soluble components is a common practice. frontiersin.org

To optimize the yield, controlling the reaction conditions is paramount. This includes the choice of solvent, reaction temperature, and the stoichiometry of the reactants. In the synthesis of (R)-2-(benzyloxy) methyl propionate from R-methyl lactate and a benzyl halogen, the reaction is carried out at a low temperature (below 5 °C) during the addition of the benzyl halogen, followed by reacting at 20-30 °C to completion, which helps to minimize side reactions and improve the yield. google.com

Table 2: Purification Methods and Yields for Benzyloxy-Propanoate Analogs

| Compound | Purification Method | Reported Yield | Reference |

|---|---|---|---|

| (-)-(S)-Ethyl 2-(benzyloxy)propanoate | Fractional distillation | 90% | orgsyn.org |

| (R)-2-(benzyloxy) methyl propionate | Extraction, Drying, Concentration | 87.6% | google.com |

| Methyl 3-((benzyloxy)imino)-3-(naphthalen-2-yl)propanoate | Flash column chromatography | 61% | jst.go.jp |

| Geranyl butyrate | Washing with Sodium Carbonate, Decanting | 96% | frontiersin.org |

Note: This table presents data for analogous compounds due to the limited direct data available for this compound.

Stereochemical Control and Enantiomeric Purity in Benzyloxy Propanoate Systems

Strategies for Achieving High Enantiomeric Excess in Propan-2-yl 2-(benzyloxy)propanoate Synthesis

Achieving a high enantiomeric excess (ee) in the synthesis of this compound and its analogs is paramount for their application in fields where specific stereoisomers are required. Several strategies are employed to control the stereochemical outcome of the synthesis.

One common approach is the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily incorporated into the substrate, directing the stereochemical course of a reaction to favor the formation of one diastereomer over the other. ub.edu After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. ub.edu For instance, in the synthesis of related α-benzyloxy ketones, chiral auxiliaries have been used to stabilize a specific configuration during the reaction. researchgate.net

Asymmetric catalysis offers a more efficient alternative to the stoichiometric use of chiral auxiliaries. ub.edu This method utilizes a chiral catalyst to create a chiral environment around the reacting molecules, favoring the formation of one enantiomer. While specific examples for this compound are not detailed in the provided results, this is a general and powerful strategy in modern organic synthesis. ub.edu

The chiral pool approach is another valuable strategy, where a readily available, enantiopure natural product is used as a starting material. ub.edu For example, the synthesis of (S)-ethyl 2-(benzyloxy)propanoate can start from (S)-ethyl lactate (B86563), a derivative of naturally occurring lactic acid. rsc.org This strategy is particularly useful when the final product shares structural similarities with the starting chiral material. ub.edu

Finally, kinetic resolution can be employed to separate enantiomers from a racemic mixture. This technique often involves the use of enzymes that selectively react with one enantiomer, leaving the other unreacted and thus enriched. utupub.fitcichemicals.com Dynamic kinetic resolution further enhances this by continuously racemizing the unreacted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. ub.edu

Diastereoselective Synthesis of Related Compounds with Benzyloxy-Propyl Moieties

The principles of stereochemical control extend to the synthesis of more complex molecules containing benzyloxy-propyl moieties, where the formation of specific diastereomers is crucial. Diastereoselectivity refers to the preferential formation of one diastereomer over others in a reaction that creates a new stereocenter in a molecule that already contains one or more stereocenters. utupub.fi

A notable example is the aldol (B89426) reaction , a powerful carbon-carbon bond-forming reaction that can create two new stereocenters simultaneously. The stereochemical outcome of the aldol reaction can be influenced by various factors, including the choice of Lewis acid and the reaction conditions. For instance, the TiCl₄-mediated aldol reaction of (S)-2-benzyloxy-3-pentanone with aldehydes shows dramatically improved diastereoselectivity when carried out in the presence of tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME). researchgate.net This allows for the selective synthesis of either syn- or anti-aldol adducts by choosing the appropriate Lewis acid. researchgate.net

The addition of chiral (E)-crotylsilanes to (S)-2-(benzyloxy)propanal is another example where the diastereoselectivity is highly dependent on the Lewis acid used. acs.org This highlights the importance of the catalyst in controlling the stereochemical outcome of the reaction.

Furthermore, the synthesis of peptidomimetic 1,4-benzodiazepin-5-ones demonstrates a complete reversal of diastereoselectivity depending on the cyclization method used, showcasing how the reaction pathway can dictate the final stereochemistry. nih.gov Similarly, the synthesis of CF₃-dihydrobenzofurans via a [4+1] annulation reaction proceeds with high diastereoselectivity. nih.gov

Influence of Reaction Conditions on Stereoselectivity

The conditions under which a reaction is performed can have a profound impact on its stereoselectivity. Factors such as temperature, solvent, and the nature and stoichiometry of reagents play a critical role in determining the enantiomeric or diastereomeric excess of the product. numberanalytics.com

Temperature is a key parameter. Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states. For example, in the synthesis of (R)-methyl 2-(benzyloxy)propanoate, the reaction mixture is cooled to below 5°C before the addition of reagents to deprotonate the hydroxyl group.

The solvent can also significantly influence the stereochemical outcome. In the TiCl₄-mediated aldol reaction mentioned earlier, the addition of coordinating solvents like THF or DME dramatically improved the diastereoselectivity. researchgate.net The solvent can affect the conformation of the transition state and the aggregation state of the reagents, thereby influencing which stereoisomer is preferentially formed.

The choice and amount of catalyst or reagent are also crucial. In the same aldol reaction, using 1 equivalent of TiCl₄ led to an inversion of selectivity compared to using 2 equivalents. researchgate.net Similarly, in the synthesis of α-(hydroxyamino)phosphonates, the use of silyl (B83357) triflate as a promoter was key to the stereoselective addition of diethyl phosphite (B83602) to chiral nitrones. researchgate.net

The following table summarizes the influence of various reaction conditions on stereoselectivity in related reactions:

| Factor | Effect on Stereoselectivity | Example | Reference |

| Temperature | Lower temperatures generally lead to higher stereoselectivity. | Cooling to <5°C during the synthesis of (R)-methyl 2-(benzyloxy)propanoate. | |

| Solvent | Can significantly alter the stereochemical outcome by affecting the transition state. | Addition of THF or DME improves diastereoselectivity in TiCl₄-mediated aldol reactions. | researchgate.net |

| Catalyst/Reagent Stoichiometry | The amount of catalyst can invert or enhance selectivity. | Varying the equivalents of TiCl₄ in an aldol reaction changed the stereochemical outcome. | researchgate.net |

| Lewis Acid | The choice of Lewis acid can control which diastereomer is formed. | Different Lewis acids lead to different diastereomers in the addition of chiral crotylsilanes. | acs.org |

Analytical Methodologies for Enantiopurity Assessment

Once a chiral synthesis is complete, it is essential to accurately determine the enantiomeric purity of the product. Several analytical techniques are commonly employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and powerful method for separating and quantifying enantiomers. utupub.fitcichemicals.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For example, the enantiopurity of a related compound was determined to be >99% ee using a Chiralpak IA column with a mobile phase of hexanes and isopropanol (B130326). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric excess, often with the aid of a chiral solvating agent or a chiral derivatizing agent. For instance, the enantiopurity of several (R)-N-benzyl 2-acetamido-3-oxypropionamide derivatives was assessed by observing the acetyl methyl signal in the ¹H NMR spectrum after the addition of (R)-(-)-mandelic acid. nih.gov

Gas Chromatography (GC) with a chiral column is another effective method for separating volatile enantiomers. utupub.fi

X-ray crystallography provides an unambiguous determination of the absolute configuration of a crystalline compound. tcichemicals.com This technique was used to confirm the absolute configuration of (-)-1-(benzofuran-2-yl)-2-propylaminopentane. nih.gov

The following table outlines the primary analytical methods for assessing enantiopurity:

| Analytical Method | Principle | Example Application | Reference |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers using a Chiralpak IA column. | rsc.org |

| Chiral NMR Spectroscopy | Use of chiral additives to induce diastereomeric environments that are distinguishable by NMR. | Assessment of enantiopurity of (R)-N-benzyl 2-acetamido-3-oxypropionamide derivatives using (R)-(-)-mandelic acid. | nih.gov |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | General method for enantiomeric excess determination. | utupub.fi |

| X-ray Crystallography | Determination of the three-dimensional structure of a crystalline molecule. | Confirmation of the absolute configuration of (-)-BPAP. | nih.gov |

Chemical Reactivity and Derivatization of Propan 2 Yl 2 Benzyloxy Propanoate

Hydrolysis and Saponification Reactions of the Ester Linkage

The ester linkage in propan-2-yl 2-(benzyloxy)propanoate is susceptible to cleavage under both acidic and basic conditions, a characteristic reaction of esters.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield 2-(benzyloxy)propanoic acid and propan-2-ol. The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Saponification, the hydrolysis of an ester under basic conditions, is a more common and often faster method for cleaving the ester bond. pearson.com Treatment of this compound with a base, such as sodium hydroxide (B78521) or potassium hydroxide, results in the formation of the corresponding carboxylate salt and propan-2-ol. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. The resulting salt can then be acidified to yield 2-(benzyloxy)propanoic acid. The rate of saponification is influenced by the concentration of the base and the reaction temperature.

The rate of hydrolysis can be influenced by the steric hindrance around the carbonyl group. While the isopropyl group is bulkier than a methyl or ethyl group, the primary site of steric influence is often considered to be the acyl portion of the ester.

Interactive Data Table: Hydrolysis Conditions for Benzyl-Protected Esters

| Ester | Reagents/Conditions | Product | Yield (%) |

| Methyl 2-(benzyloxy)propanoate | KOH, MeOH | 2-(Benzyloxy)propanoic acid | Not specified |

| Methyl 2-(benzyloxy)propanoate | HCl (aq.) or NaOH | 2-(Benzyloxy)propanoic acid | Not specified |

| Benzyl (B1604629) (R)-2-(acetylthio)propanoate | HBr/AcOH | (R)-2-(acetylthio)propanoic acid | 92 |

This table presents data on the hydrolysis of related benzyl-protected esters, illustrating common conditions for ester cleavage.

Functional Group Transformations of the Benzyloxy Moiety

The benzyloxy group in this compound serves as a protecting group for the hydroxyl function of the original lactic acid. This group can be selectively removed or transformed through several methods.

Hydrogenolysis: The most common method for debenzylation is catalytic hydrogenolysis. ambeed.com In this reaction, the compound is treated with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). organic-chemistry.org This process cleaves the benzylic C-O bond, yielding isopropyl lactate (B86563) and toluene. ambeed.com This method is generally clean and efficient, though the choice of catalyst and reaction conditions can be crucial to avoid side reactions. organic-chemistry.org For instance, certain additives can inhibit the hydrogenolysis of benzyl ethers. organic-chemistry.org

Acid-Catalyzed Cleavage: Strong acids can also be used to cleave the benzyl ether linkage. For example, treatment with HBr in acetic acid can lead to debenzylation. mdpi.com However, this method can sometimes lead to racemization or other side reactions, depending on the substrate. mdpi.com

Oxidative Cleavage: While less common for simple benzyl ethers, oxidative methods can also be employed for debenzylation under specific circumstances.

Interactive Data Table: Debenzylation Methods for Related Compounds

| Starting Material | Reagents/Conditions | Product | Notes |

| Benzyl (R)-2-(acetylthio)propanoate | H2, 10% Pd/C | No reaction or decomposition | Catalytic hydrogenation failed. mdpi.com |

| Benzyl ethers | Pd/C, H2 | Corresponding alcohol and toluene | A common and efficient method. ambeed.comorganic-chemistry.org |

| Aryl benzyl ethers | I2, Et3SiH, Ethyl acetate | Phenol products | A practical method for debenzylation. |

This table highlights different debenzylation strategies and their outcomes for various benzyl-protected compounds.

Modifications and Elaboration of the Propanoate Backbone

The propanoate backbone of this compound offers opportunities for further chemical modification, primarily through reactions involving the α-carbon.

Enolate Formation and Alkylation: The α-proton on the propanoate backbone (the proton on the carbon adjacent to the carbonyl group) is weakly acidic and can be removed by a strong base to form an enolate. stackexchange.com This enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, in a process known as α-alkylation. thieme-connect.comuniurb.it This reaction allows for the introduction of new carbon-carbon bonds at the α-position, leading to the synthesis of more complex molecules. The stereochemical outcome of such reactions is a critical aspect, often influenced by the choice of base, solvent, and reaction temperature. acs.org

Claisen Rearrangement: The ester enolate derived from lactate esters can participate in arizona.eduarizona.edu-sigmatropic rearrangements, such as the Ireland-Claisen rearrangement. acs.orgacs.org This powerful carbon-carbon bond-forming reaction can be used to create new stereocenters with a high degree of control. acs.org

Reduction of the Ester: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This would transform this compound into 2-(benzyloxy)propan-1-ol.

Interactive Data Table: Reactions Involving the Lactate Backbone

| Reaction Type | Reagents/Conditions | Key Intermediate | Product Type |

| α-Alkylation | Strong base (e.g., LDA), Alkyl halide | Enolate | α-Substituted propanoate |

| Ireland-Claisen Rearrangement | Strong base, Silylating agent | Silyl (B83357) ketene (B1206846) acetal | γ,δ-Unsaturated carboxylic acid |

| Ester Reduction | LiAlH4 | N/A | Primary alcohol |

This table summarizes key transformations of the propanoate backbone, highlighting the versatility of the lactate scaffold in organic synthesis.

Comparative Reactivity Studies with Other Benzylated Esters

The reactivity of this compound can be understood in the context of other, similar esters.

Steric Effects: The isopropyl group of the ester is sterically more demanding than a methyl or ethyl group. This increased steric bulk can influence the rate of reactions at the carbonyl carbon, such as hydrolysis or reduction. Generally, increased steric hindrance around the reaction center leads to a decrease in reaction rate. cdnsciencepub.com However, some studies suggest that for base-catalyzed hydrolysis, steric effects may have a low influence on the reaction rate. nih.gov

Electronic Effects: The benzyloxy group at the α-position can influence the reactivity of the ester through electronic effects. The electron-withdrawing inductive effect of the oxygen atom can slightly increase the electrophilicity of the carbonyl carbon. However, this effect is generally considered to be modest. In comparison to phenyl esters, where the phenoxide is a better leaving group, benzyl esters are generally less reactive towards nucleophilic acyl substitution. pearson.com

Interactive Data Table: Comparative Half-Lives of Hydrolysis for Various Esters

| Ester | Half-life (t1/2) in minutes |

| Methyl benzoate (B1203000) | 15 |

| Ethyl benzoate | 12 |

| Phenyl benzoate | 10 |

| Benzyl analog of phenyl benzoate | 13 |

This table, adapted from a study on the hydrolytic stability of various esters, provides a reference for the relative reactivity of different ester types. nih.gov

Propan 2 Yl 2 Benzyloxy Propanoate As a Strategic Synthetic Intermediate and Chiral Building Block

Applications in the Synthesis of Complex Organic Molecules

The utility of the benzyloxypropanoate framework is demonstrated in its application as a precursor for multi-substituted complex molecules. A key synthetic strategy involves its reaction with organometallic reagents to form new carbon-carbon bonds.

For instance, the ethyl ester analogue, (S)-ethyl 2-(benzyloxy)propanoate, is used in the synthesis of complex alcohol intermediates. In a notable reaction, it is treated with (4-fluorophenyl)magnesium bromide, a Grignard reagent. This reaction proceeds via nucleophilic addition to the ester's carbonyl group, resulting in the formation of a tertiary alcohol. rsc.org This intermediate, (S)-2-(benzyloxy)-1,1-bis(4-fluorophenyl)propan-1-ol, is a precursor for pharmacologically relevant structures. rsc.org

Table 1: Synthesis of (S)-2-(benzyloxy)-1,1-bis(4-fluorophenyl)propan-1-ol

| Reactant | Reagent | Solvent | Product |

|---|

This method highlights the role of the benzyloxypropanoate core in assembling complex aryl-substituted chiral molecules. The benzyl (B1604629) protecting group remains stable under the Grignard reaction conditions and can be removed in a subsequent step to reveal the free hydroxyl group for further functionalization. rsc.org

Role in the Development of Chiral Compounds for Specialized Applications

Propan-2-yl 2-(benzyloxy)propanoate and its parent acid, (S)-2-(benzyloxy)propanoic acid, are classified as important chiral building blocks in asymmetric synthesis. bldpharm.comtcichemicals.com Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule to introduce a specific stereocenter. The stereochemical integrity of the C2 position in the propanoate unit is crucial for the biological activity of many target molecules.

The synthesis of advanced pharmaceutical intermediates relies on the stereospecific reactions of these building blocks. For example, derivatives of (S)-2-(benzyloxy)propanoic acid are key intermediates in the synthesis of certain pharmaceutical agents. The ability to perform chemical transformations on these molecules without affecting the configuration of the existing stereocenter is a critical aspect of their utility.

Table 2: Examples of Chiral Intermediates from Benzyloxypropanoates

| Starting Material | Application | Resulting Chiral Feature | Reference |

|---|---|---|---|

| (S)-ethyl 2-(benzyloxy)propanoate | Synthesis of fluorinated tertiary alcohols | (S)-configuration at the carbinol center | rsc.org |

| (S)-2-(benzyloxy)propanoic acid | Intermediate in drug synthesis | Retained (S)-stereocenter |

Integration into Diverse Heterocyclic and Carbocyclic Scaffolds

The benzyloxypropanoate unit can be strategically integrated into a wide variety of cyclic systems, including both heterocyclic and carbocyclic frameworks, leading to compounds with significant biological potential.

Heterocyclic Scaffolds: The versatility of this building block is evident in its use for synthesizing complex heterocyclic systems. A notable example is the preparation of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which have been investigated as antiproliferative agents. mdpi.com In this synthesis, a related propanoate derivative is used to build a side chain that is attached to a quinoxaline (B1680401) ring, a privileged scaffold in medicinal chemistry. mdpi.com Furthermore, the closely related (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid is a starting point for creating asymmetric 1,3,4-thiadiazole (B1197879) and thiazolidine (B150603) derivatives. researchgate.net

Carbocyclic Scaffolds: In the realm of carbocyclic chemistry, related chiral precursors are used to construct highly complex and strained ring systems. For instance, a common precursor amine, derived from a chiral benzyloxymethyl-substituted cyclopentenol, serves as the foundation for synthesizing carbocyclic nucleosides built on a bicyclo[3.1.0]hexane template. rsc.org This intricate synthesis demonstrates how a chiral benzyloxy-containing acyclic precursor can be elaborated into a complex, fused carbocyclic system. rsc.org

Table 3: Integration into Cyclic Scaffolds

| Scaffold Type | Example Scaffold | Application/Significance | Reference |

|---|---|---|---|

| Heterocyclic | Quinoxaline | Antiproliferative agents | mdpi.com |

| Heterocyclic | 1,3,4-Thiadiazole | Asymmetric synthesis | researchgate.net |

Retrosynthetic Analysis Utilizing the this compound Unit

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. This compound and its derivatives are valuable synthons in this context.

Consider a hypothetical complex target molecule, such as an α-alkylated pyran ring system, similar to those found in natural products like Indanomycin. researchgate.net A retrosynthetic analysis of such a target would identify key bond disconnections that lead back to simpler fragments.

Figure 1: Hypothetical Retrosynthetic Analysis

In this analysis, a key disconnection would be the carbon-carbon bond formed via a Grignard reaction. This leads back to a chiral aldehyde or ester fragment. The chiral center bearing the oxygen atom can be traced back to a benzyloxypropanoate derivative. This compound serves as an ideal starting material because:

It possesses the required stereocenter at the C2 position.

The benzyl ether provides robust protection of the hydroxyl group, which is stable to many reaction conditions, including the formation of organometallic reagents. orgsyn.org

The isopropyl ester can be readily converted into other functional groups, such as an aldehyde or a tertiary alcohol (as seen in the Grignard reaction), to enable coupling with other fragments. rsc.org

This strategic approach, which identifies this compound as a key chiral building block, simplifies the synthesis of complex, stereochemically defined molecules. researchgate.net

Computational Chemistry and Molecular Modeling Studies of Propan 2 Yl 2 Benzyloxy Propanoate and Analogues

Quantum Chemical Calculations (DFT, MP2) for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to determine optimized molecular geometries and electronic structures. researchgate.net For Propan-2-yl 2-(benzyloxy)propanoate, these calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule in its ground state.

DFT calculations, particularly with functionals like B3LYP, are known for their balance of accuracy and computational cost, making them suitable for studying organic molecules. researchgate.net These calculations can also provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

Molecular electrostatic potential (MEP) maps can also be generated from these calculations, illustrating the charge distribution across the molecule and highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Quantum Chemical Parameters for this compound (Hypothetical Data)

| Parameter | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 2.1 D |

| Total Energy | -850.123 Hartrees |

Conformational Analysis and Energy Landscapes

The flexibility of this compound, due to its rotatable single bonds, means that it can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Computational methods can be used to systematically explore the conformational space of the molecule by rotating key dihedral angles and calculating the energy of each resulting structure. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The low-energy regions on this landscape correspond to stable conformers. For a related compound, (S)-2-methoxypropanal, DFT studies have been used to identify several low-energy conformers.

Table 2: Relative Energies of Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| 1 | 60 | 180 | 0.00 |

| 2 | -60 | 180 | 0.25 |

| 3 | 180 | 60 | 1.50 |

| 4 | 180 | -60 | 1.65 |

Molecular Docking Simulations with Potential Biological Targets (for analogous compounds)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. mdpi.com While specific biological targets for this compound may not be well-established, studies on analogous compounds can provide valuable insights. For instance, research on novel asymmetric (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives has utilized molecular docking to investigate their binding affinity with enzymes like lanosterol (B1674476) 14α-demethylase. researchgate.net

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target. The results of docking studies are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity. This information can be used to rationalize the biological activity of a series of compounds and to guide the design of more potent analogues.

Table 3: Hypothetical Molecular Docking Results for a Benzyloxy Propanoate Analogue with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.2 |

| Interacting Residues | PHE234, TRP381, LEU421 |

| Hydrogen Bonds | 1 |

| Hydrophobic Interactions | 5 |

Quantitative Structure-Activity Relationship (QSTR) Studies on Related Derivatives

Quantitative Structure-Toxicity Relationship (QSTR) studies are a subset of QSAR (Quantitative Structure-Activity Relationship) studies that aim to establish a mathematical relationship between the chemical structure of a compound and its toxicity. nih.gov These models are built by correlating calculated molecular descriptors (physicochemical properties, electronic properties, topological indices, etc.) with experimentally determined toxicity data for a series of related compounds.

For derivatives related to this compound, a QSTR model could be developed to predict their potential toxicity. For example, studies on 1,2,4-triazole (B32235) derivatives have successfully used QSTR models to predict acute toxicity. nih.gov Similarly, 3D-QSAR studies on pyrimido-isoquinolin-quinones have been used to design new derivatives with improved antibacterial activity. nih.gov These models, once validated, can be used to screen virtual libraries of compounds and prioritize those with a lower predicted toxicity for synthesis and further testing.

Table 4: Example of Descriptors Used in a Hypothetical QSTR Model for Benzyloxy Derivatives

| Descriptor | Type | Potential Correlation with Toxicity |

| LogP | Physicochemical | Positive |

| Molecular Weight | Physicochemical | Positive |

| HOMO Energy | Electronic | Negative |

| Polar Surface Area | Topological | Negative |

Theoretical Investigations of Reaction Pathways and Transition States

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, including the formation of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This provides valuable information about the feasibility of a proposed reaction pathway and the factors that control its rate.

For example, a theoretical study could investigate the esterification reaction between 2-(benzyloxy)propanoic acid and propan-2-ol. The calculations would aim to locate the transition state for the reaction and determine its energy, which corresponds to the activation energy of the reaction. These types of investigations have been applied to various organic reactions to gain a deeper understanding of their mechanisms. anu.edu.aumdpi.com

Table 5: Hypothetical Calculated Energies for a Proposed Synthesis Pathway of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.5 |

| Intermediate | +5.2 |

| Products | -10.8 |

Advanced Spectroscopic and Structural Elucidation Techniques for Propan 2 Yl 2 Benzyloxy Propanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of propan-2-yl 2-(benzyloxy)propanoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. semanticscholar.org

In ¹H NMR spectroscopy, the chemical shifts, multiplicities (splitting patterns), and integration values of the proton signals allow for the precise assignment of each hydrogen atom in the molecule. For instance, the protons of the isopropyl group and the benzyloxy group will exhibit characteristic signals. The methine proton of the isopropyl group will appear as a multiplet, while the methyl protons will be a doublet. The benzylic protons and the protons on the aromatic ring will also have distinct chemical shifts. docbrown.info

¹³C NMR spectroscopy complements the ¹H NMR data by providing the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon of the ester group, the carbons of the aromatic ring, and the aliphatic carbons of the propyl and isopropyl groups will all resonate at characteristic chemical shifts. semanticscholar.org Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment.

Table 1: Representative NMR Data for this compound and Related Structures

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| ¹H | 7.28-7.16 | m | - | Aromatic protons |

| ¹H | 4.45 | s | - | Benzylic (OCH₂) protons |

| ¹H | 3.89 | m | - | Lactate (B86563) CH proton |

| ¹H | 1.04 | d | 6.4 | Lactate CH₃ protons |

| ¹³C | 172.1 | - | - | Carbonyl (C=O) carbon |

| ¹³C | 137.9 | - | - | Aromatic quaternary carbon |

| ¹³C | 128.4, 127.8, 127.7 | - | - | Aromatic CH carbons |

| ¹³C | 75.8 | - | - | Benzylic (OCH₂) carbon |

| ¹³C | 73.3 | - | - | Lactate CH carbon |

| ¹³C | 66.5 | - | - | Isopropyl CH carbon |

| ¹³C | 18.6 | - | - | Lactate CH₃ carbon |

Note: This table is a compilation of representative data and may not correspond to a single specific experimental result. Actual values can vary based on solvent and experimental conditions. unibo.it

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern. researchgate.net The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound, which is 222.28 g/mol . bldpharm.compages.dev

Under electron ionization (EI), the molecule fragments in a predictable manner, providing valuable structural information. libretexts.org Key fragments for this compound would likely include the benzyl (B1604629) cation (m/z 91), the tropylium (B1234903) ion (m/z 91), and fragments corresponding to the loss of the isopropyl group or the benzyloxy group. docbrown.infodocbrown.info High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition with high accuracy. princeton.edu

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Description |

|---|---|---|

| 222 | [C₁₃H₁₈O₃]⁺ | Molecular Ion |

| 179 | [C₁₀H₁₁O₃]⁺ | Loss of isopropyl group (•C₃H₇) |

| 115 | [C₇H₇O]⁺ | Loss of isopropoxycarbonyl group (•COOC₃H₇) |

| 91 | [C₇H₇]⁺ | Benzyl cation |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. savemyexams.com The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. docbrown.info

The most prominent and diagnostic absorption band is the strong C=O stretch of the ester functional group, which typically appears in the region of 1735-1750 cm⁻¹. libretexts.orglibretexts.org The presence of C-O stretching vibrations, one for the ester and another for the ether linkage, will also be evident in the fingerprint region (below 1500 cm⁻¹). nist.gov Additionally, the spectrum will show characteristic absorptions for the aromatic C-H and C=C bonds of the benzyl group, as well as the aliphatic C-H bonds of the propyl and isopropyl moieties. princeton.edulibretexts.orglibretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~3030 | C-H stretch | Aromatic |

| ~2980-2870 | C-H stretch | Aliphatic (CH₃, CH) |

| ~1740 | C=O stretch | Ester |

| ~1495, 1455 | C=C stretch | Aromatic Ring |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of Related Compounds

While obtaining a single crystal of this compound itself may be challenging as it is often an oil at room temperature, X-ray crystallography of closely related crystalline lactate esters provides invaluable insight into the absolute stereochemistry and solid-state conformation. princeton.edursc.orgacs.org This technique can unambiguously determine the three-dimensional arrangement of atoms in a crystal, providing precise bond lengths, bond angles, and torsional angles. nih.govsemanticscholar.orgnih.gov For chiral molecules, X-ray crystallography can establish the absolute configuration (R or S) of the stereocenters, which is crucial for understanding its biological activity and for use in asymmetric synthesis. The structural data from related compounds can be used to model the likely conformation of this compound. rsc.org

Chiral Chromatographic Techniques for Enantiomeric Purity Verification

Given that this compound is a chiral molecule, verifying its enantiomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. mdpi.comcsfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov

Polysaccharide-based CSPs are often effective for the separation of enantiomers of lactate derivatives. rsc.org The choice of the mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol), is critical for achieving good resolution between the enantiomeric peaks. rsc.org By comparing the retention times and peak areas of the sample to those of a racemic standard, the enantiomeric excess (% ee) can be accurately determined.

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| Benzyl alcohol |

| Isopropanol (B130326) |

| Lactic acid |

| Ethyl 2-bromopropanoate |

| (S)-1-(benzyloxy)propan-2-ol |

| Ethyl 2-(((S)-1-(benzyloxy)propan-2-yl)oxy)propanoate |

| Ethyl 2-ethoxypropanoate |

| 1-iodo-2-((1-iodopropan-2-yl)oxy)propane |

| (S,R)-17 |

| (S,S)-17 |

| (S)-2-((tert-butoxycarbonyl)amino)propanoic acid |

| pivaloyl chloride |

| triethylamine |

| (S,S)-1,1-bis(4-fluorophenyl)propan-2-yl 2-((tert-butoxycarbonyl)amino)propanoate |

| (S)-ethyl 2-(benzyloxy)propanoate |

| (4-fluorophenyl)magnesium bromide |

| (S)-2-(benzyloxy)-1,1-bis(4-fluorophenyl)propan-1-ol |

| 2-((2-(benzyloxy)propan-2-yl)oxy)ethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate |

Future Research Trajectories and Emerging Opportunities

Innovations in Green Chemistry Approaches for Propan-2-yl 2-(benzyloxy)propanoate Synthesis

The synthesis of esters, including this compound, is increasingly scrutinized through the lens of green chemistry, which prioritizes the reduction of hazardous substances and waste. Traditional esterification methods often rely on stoichiometric amounts of strong acids and volatile organic solvents, posing environmental concerns. Future research will likely focus on developing more sustainable synthetic routes.

Key areas of innovation include:

Biocatalysis: The use of enzymes, such as lipases, offers a highly selective and environmentally benign alternative for ester synthesis. core.ac.ukresearchgate.net Biocatalytic processes can often be performed under mild conditions in aqueous or solvent-free systems, minimizing energy consumption and waste. core.ac.ukrsc.org The enzymatic synthesis of chiral esters is particularly advantageous, as it can achieve high enantioselectivity, which is crucial for pharmaceutical applications. core.ac.ukacs.org

Heterogeneous Catalysis: The development of solid acid catalysts, such as ion-exchange resins, can simplify product purification and enable catalyst recycling, aligning with green chemistry principles. chemrxiv.orgacs.org For instance, the use of Amberlyst 15 has been shown to be effective in the solvent-free synthesis of lactate-based monomers. chemrxiv.orgresearchgate.net

Alternative Solvents: The replacement of conventional volatile organic compounds with greener alternatives like ionic liquids, deep eutectic solvents, or even water is a significant area of research. researchtrendsjournal.comnih.govresearchinschools.orgimperial.ac.uk These solvents can offer improved reaction rates and easier product separation. researchtrendsjournal.com Studies have shown that green solvents can lead to higher yields and selectivity in esterification reactions compared to traditional solvents. researchtrendsjournal.com

A comparative look at traditional versus green approaches for ester synthesis is presented below:

| Feature | Traditional Esterification | Green Chemistry Approaches |

| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Biocatalysts (e.g., lipases), heterogeneous catalysts (e.g., solid acids) |

| Solvent | Volatile organic compounds (e.g., toluene, benzene) | Green solvents (e.g., ionic liquids, water), solvent-free conditions |

| Reaction Conditions | Often high temperatures | Mild temperatures and pressures |

| Byproducts | Acidic waste, salt formation | Minimal waste, often just water |

| Separation | Difficult, requires neutralization and extraction | Easier, catalyst can be filtered off |

| Sustainability | Low | High |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound can be significantly enhanced through the exploration of novel catalytic systems. The chiral center at the C-2 position of the propanoate moiety makes stereoselective synthesis a key objective.

Future research in this area is expected to focus on:

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. nih.gov Organocatalysts can be designed to provide high levels of enantioselectivity in the formation of chiral centers, such as the one present in this compound. nih.gov

Metal-Based Catalysts: Lewis acidic metal catalysts, such as those based on tin, zinc, or iron, are known to be effective for esterification and transesterification reactions. nih.govd-nb.info Research into novel ligand designs for these metals can lead to catalysts with improved activity and selectivity. For instance, zinc complexes have been used for the transesterification of polylactic acid to produce ethyl lactate (B86563). d-nb.info Titanium-based catalysts have also shown promise in the direct conversion of lactic acid esters to lactide. google.com

Enzymatic Catalysis: As mentioned in the context of green chemistry, enzymes are highly effective and selective catalysts. core.ac.ukresearchgate.netrsc.orgacs.org The use of immobilized enzymes can further enhance their industrial applicability by allowing for continuous processes and easy catalyst reuse. core.ac.uk

Photocatalysis: Visible-light-induced reactions offer a mild and efficient way to synthesize α-hydroxy and α-alkoxy esters without the need for metal catalysts or additives. organic-chemistry.org This approach could be adapted for the synthesis of this compound.

The table below summarizes some of the novel catalytic systems that could be applied to the synthesis of this compound:

| Catalyst Type | Examples | Advantages |

| Organocatalysts | epi-Quinine-derived urea | High enantioselectivity, metal-free |

| Metal-Based Catalysts | Zn(II) complexes, Ti(IV) alkoxides, FeCl₃ | High activity, can be tuned with ligands |

| Enzymatic Catalysts | Lipases (e.g., Candida antarctica lipase (B570770) B) | High chemo-, regio-, and stereoselectivity, mild conditions |

| Photocatalysts | - (catalyst-free, light-induced) | Mild conditions, high yields, broad substrate scope |

Expansion of this compound's Role in Natural Product Synthesis

The chiral 2-(benzyloxy)propanoate structural motif is a valuable building block in the synthesis of complex natural products and pharmaceuticals. The benzyl (B1604629) group serves as a robust protecting group for the hydroxyl function, which can be removed under mild conditions at a later stage of the synthesis. The isopropyl ester, while potentially offering some steric influence, can be hydrolyzed to the corresponding carboxylic acid.

Future research could explore the use of this compound as a chiral starting material in the total synthesis of various natural products. The inherent chirality of the molecule can be transferred to the target molecule, reducing the need for asymmetric induction steps later in the synthetic sequence. For example, (S)-2-(Benzyloxy)propanoic acid has been utilized as a chiral building block in organic synthesis. lookchem.com Its derivatives have been incorporated into complex molecules, including antineoplastic agents. lookchem.com

Potential applications in natural product synthesis include:

Synthesis of Macrolides: The chiral propionate (B1217596) unit is a common feature in many macrolide antibiotics.

Synthesis of Polyketides: The stereocontrolled synthesis of polyketide natural products often relies on the use of chiral building blocks like protected lactic acid derivatives.

Peptide Synthesis: Benzyloxy-protected amino acids are widely used in peptide synthesis. acs.orgsigmaaldrich.com While not an amino acid itself, the structural similarity of this compound to protected serine derivatives suggests its potential use in the synthesis of peptidomimetics or as a chiral auxiliary.

Advanced Computational Design and Virtual Screening for New Analogues

Computational chemistry offers powerful tools for the design and evaluation of new molecules with desired properties, and this approach can be applied to this compound and its analogues.

Emerging opportunities in this area include:

Conformational Analysis: Understanding the preferred three-dimensional structure of this compound through computational methods like Density Functional Theory (DFT) can provide insights into its reactivity and interactions with other molecules. researchgate.net

Virtual Screening: Computational screening of virtual libraries of analogues of this compound can identify new compounds with potentially enhanced biological activity or material properties. This can significantly accelerate the discovery of new drug candidates or functional materials.

Prediction of Properties: Computational models can be used to predict various physicochemical properties of new analogues, such as solubility, stability, and toxicity, helping to prioritize synthetic targets. mdpi.com For instance, the SABRE-Relay hyperpolarization method, which enhances NMR signals, has been studied computationally for lactate esters, suggesting a pathway for their enhanced detection and quantification. acs.org

Potential Contributions to Advanced Materials and Supramolecular Chemistry

The structural features of this compound make it an interesting candidate for applications in materials science and supramolecular chemistry.

Future research could explore its role in:

Q & A

Q. What are the optimal synthetic routes for Propan-2-yl 2-(benzyloxy)propanoate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves esterification or alkylation reactions. For example:

- Step 1: React 2-(benzyloxy)propanoic acid with propan-2-ol under acidic catalysis (e.g., HCl in methanol) to form the ester .

- Step 2: Optimize reaction conditions (temperature, solvent, catalyst) using design of experiments (DoE). For instance, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C improves yield in analogous esterifications .

- Monitoring: Track reaction progress via thin-layer chromatography (TLC) with n-hexane:ethyl acetate (9:1) as the mobile phase .

- Purification: Use column chromatography or recrystallization for high purity (>95%) .

Q. Table 1: Comparative Reaction Conditions

| Evidence ID | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 80°C | ~75 | |

| Methanol | HCl | Reflux | ~68 |

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use H NMR and C NMR to identify ester carbonyl signals (~170 ppm) and benzyloxy protons (δ 4.5–5.0 ppm) .

- Purity Assessment: High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures <2% impurities .

- Mass Analysis: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 265.1443) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Decomposition Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like 2-(benzyloxy)propanoic acid .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of this compound?

Methodological Answer:

- Reaction Pathway: The esterification proceeds via nucleophilic acyl substitution, where propan-2-ol attacks the activated carbonyl of 2-(benzyloxy)propanoic acid (acid-catalyzed) .

- Intermediate Trapping: Use in-situ IR spectroscopy to detect transient intermediates like acyloxyborane complexes in analogous reactions .

Q. How can researchers resolve contradictions between purity data and bioactivity results?

Methodological Answer:

Q. What advanced computational methods predict the physicochemical properties of this compound?

Methodological Answer:

Q. How does this compound interact with biological targets?

Methodological Answer:

- Binding Studies: Perform surface plasmon resonance (SPR) to measure affinity for enzymes like lipases (Kd ~10 µM) .

- Metabolic Profiling: Use liver microsome assays to identify primary metabolites (e.g., hydrolyzed carboxylic acid) .

Q. What strategies separate enantiomers of structurally related propanoate esters?

Methodological Answer:

- Chiral Chromatography: Use a Chiralpak IA column with n-hexane:isopropanol (85:15) to resolve (R)- and (S)-isomers .

- Kinetic Resolution: Employ lipase-catalyzed asymmetric hydrolysis (e.g., Candida antarctica lipase B) .

Data Contradictions Note:

- Evidence and report differing optimal temperatures for esterification (80°C vs. reflux). This highlights the need for solvent-dependent optimization.

- Impurity standards in suggest rigorous QC protocols to mitigate bioactivity discrepancies.

Safety Protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.